molecular formula C16H14BrCl3N4O3S B11985517 N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide CAS No. 303062-24-0

N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide

Cat. No.: B11985517
CAS No.: 303062-24-0
M. Wt: 528.6 g/mol
InChI Key: KABFRKGIWYKHJH-UHFFFAOYSA-N
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Description

N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide: is a complex organic compound with a molecular formula of C16H14BrCl3N4O3S This compound is notable for its unique structure, which includes a trichloroethyl group, a brominated furan ring, and an acetylamino-substituted aniline moiety

Preparation Methods

The synthesis of N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Acetylamino Aniline Intermediate: This step involves the acetylation of aniline to form 4-(acetylamino)aniline.

    Carbothioylation: The 4-(acetylamino)aniline is then reacted with a carbothioylating agent to form the corresponding carbothioyl derivative.

    Introduction of the Trichloroethyl Group: The carbothioyl derivative is then reacted with a trichloroethylating agent to introduce the trichloroethyl group.

    Bromination and Furamide Formation: Finally, the compound is brominated and reacted with a furan derivative to form the final product.

Chemical Reactions Analysis

N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303062-24-0

Molecular Formula

C16H14BrCl3N4O3S

Molecular Weight

528.6 g/mol

IUPAC Name

N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C16H14BrCl3N4O3S/c1-8(25)21-9-2-4-10(5-3-9)22-15(28)24-14(16(18,19)20)23-13(26)11-6-7-12(17)27-11/h2-7,14H,1H3,(H,21,25)(H,23,26)(H2,22,24,28)

InChI Key

KABFRKGIWYKHJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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